molecular formula C15H14Cl3N3O5S B2869251 4-(3,5-Dimethoxyphenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)semicarbazide CAS No. 1022352-91-5

4-(3,5-Dimethoxyphenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)semicarbazide

Cat. No.: B2869251
CAS No.: 1022352-91-5
M. Wt: 454.7
InChI Key: DMFICCAMGAJHON-UHFFFAOYSA-N
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Description

4-(3,5-Dimethoxyphenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)semicarbazide is a complex organic compound that features both aromatic and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethoxyphenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)semicarbazide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the 3,5-Dimethoxyphenyl Intermediate: This step involves the methoxylation of a phenyl ring.

    Semicarbazide Formation: The final step involves the reaction of the sulfonylated intermediate with semicarbazide under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the sulfonyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be studied for its potential interactions with biological macromolecules or its effects on cellular processes.

Medicine

The compound could be investigated for its pharmacological properties, including potential therapeutic effects or toxicity.

Industry

In industry, it might find applications in the synthesis of specialty chemicals, pharmaceuticals, or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethoxyphenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)semicarbazide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular signaling pathways, or affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-Dimethoxyphenyl)-1-((2,4-dichlorophenyl)sulfonyl)semicarbazide
  • 4-(3,5-Dimethoxyphenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)urea

Uniqueness

Compared to similar compounds, 4-(3,5-Dimethoxyphenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)semicarbazide may exhibit unique reactivity or biological activity due to the specific arrangement of its functional groups.

Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-[(2,4,5-trichlorophenyl)sulfonylamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl3N3O5S/c1-25-9-3-8(4-10(5-9)26-2)19-15(22)20-21-27(23,24)14-7-12(17)11(16)6-13(14)18/h3-7,21H,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFICCAMGAJHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)NNS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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